molecular formula C14H11N3 B11880362 3-(Quinazolin-2-YL)aniline

3-(Quinazolin-2-YL)aniline

Cat. No.: B11880362
M. Wt: 221.26 g/mol
InChI Key: ZEVPGURUZKNSSL-UHFFFAOYSA-N
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Description

3-(Quinazolin-2-yl)aniline (CAS 1506698-05-0) is a synthetic organic compound featuring a quinazoline scaffold linked to an aniline group. The quinazoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs . This specific compound, with its aniline substituent, serves as a versatile building block for the design and synthesis of novel bioactive molecules. Researchers value this compound primarily in anticancer and antimicrobial development. Quinazoline derivatives are well-established as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Drugs like gefitinib and erlotinib, which are 4-anilinoquinazolines, highlight the importance of the aniline moiety for potent EGFR inhibition, a key target in oncology . The this compound structure can be viewed as a functionalized analogue or precursor for creating new potential kinase inhibitors. Furthermore, the quinazoline scaffold exhibits a broad spectrum of other pharmacological properties, including antimicrobial , anti-inflammatory , and anticonvulsant activities . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2- and 3-positions of the quinazoline ring are critical for modulating biological activity . This makes this compound a highly valuable intermediate for synthesizing diverse libraries of 2,3-disubstituted quinazoline derivatives to explore novel therapeutic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-quinazolin-2-ylaniline

InChI

InChI=1S/C14H11N3/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H,15H2

InChI Key

ZEVPGURUZKNSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Quinazolin 2 Yl Aniline Scaffolds

Fundamental Reaction Pathways of the Quinazoline (B50416) Core

The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is characterized by an electron-deficient pyrimidine portion, which makes it susceptible to certain types of reactions while being resistant to others.

Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring

The pyrimidine ring of the quinazoline nucleus is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C2 or C4 positions.

Research has shown that in 2,4-dichloroquinazoline (B46505) systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic researchgate.net. A variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been shown to preferentially displace a leaving group at the C4 position nih.gov.

A base-free protocol for the N-arylation of 4-chloroquinazolines with various substituted anilines has been developed, proving to be compatible with substituents at the ortho-, meta-, and para-positions of the aniline (B41778) nucleophile, affording the corresponding 4-anilinoquinazolines in good yields nih.gov. The reactions with N-methylanilines bearing substituents at different positions demonstrate the influence of steric and electronic effects on the reaction outcome. For instance, while meta-methyl-substituted N-methylaniline provided good yields, the ortho-substituted analogue failed to produce the N-arylated product, likely due to steric hindrance nih.gov.

Below is a table summarizing the yields of N-arylation reactions between 6-bromo-4-chloro-2-phenylquinazoline and various meta-substituted anilines.

EntryAniline DerivativeProductYield (%)
13-methylaniline6-bromo-2-phenyl-N-(m-tolyl)quinazolin-4-amine85
23-methoxyaniline6-bromo-N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine82
33-chloroaniline6-bromo-N-(3-chlorophenyl)-2-phenylquinazolin-4-amine88
43-fluoroaniline6-bromo-N-(3-fluorophenyl)-2-phenylquinazolin-4-amine90

This table is generated based on findings from studies on the N-arylation of 4-chloroquinazolines with substituted anilines.

The mechanism of SNAr on the quinazoline ring typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity researchgate.net.

Electrophilic Substitution Reactions on the Quinazoline Ring

In contrast to nucleophilic substitution, electrophilic substitution on the quinazoline ring is less facile due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which deactivates the entire heterocyclic system towards electrophilic attack.

However, the fused benzene ring is more susceptible to electrophilic substitution than the pyrimidine ring. The expected order of reactivity for electrophilic attack on the benzene portion of the quinazoline ring is positions 8 > 6 > 5 > 7 nih.gov. Nitration is the most well-documented electrophilic substitution reaction of quinazoline. For instance, quinazolin-4(3H)-one can be nitrated with a mixture of nitric acid and sulfuric acid to yield 6-nitroquinazolin-4(3H)-one iucr.org. Studies on the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones have also shown substitution occurring at the 6 and 8 positions of the aromatic ring inlibrary.uz. Introducing a second nitro group into the quinazoline ring is challenging and requires more forcing conditions inlibrary.uz.

For 2-arylquinazoline-4(3H)ones, the electronic nature of the amide group can influence the reactivity. The oxygen atom of the lactim form can participate in a continuous conjugated system, affecting the electron density of the quinazoline core ekb.eg.

Ring-Opening and Ring-Closure Reactions of Quinazoline Systems

The quinazoline ring can undergo ring-opening reactions under certain conditions, which can be a key step in the synthesis of other complex heterocyclic systems or functionalized aniline derivatives. For instance, some tandem synthetic approaches to substituted quinazolines involve a sequence of nucleophilic addition, intramolecular cyclization, and subsequent ring-opening of a transient quinazoline intermediate nih.gov.

Acid-catalyzed ring-opening of quinazolino[3,4-a]quinazolines has been utilized as a synthetic route to 2-(2-aminophenyl)quinazoline-4-amine rsc.org. Similarly, nickel-mediated catalysis can induce the ring opening of isatoic anhydrides, which then participate in annulation reactions to form fused quinazoline derivatives nih.gov. These ring-opening and closure sequences are powerful tools in the construction of diverse molecular architectures based on the quinazoline scaffold.

Reactivity of the Aniline Moiety in 3-(Quinazolin-2-YL)aniline

The aniline part of this compound possesses its own characteristic reactivity, primarily centered around the amino group and the aromatic ring.

Functionalization Reactions at the Amino Group

The amino group of the aniline moiety is nucleophilic and can readily participate in a variety of functionalization reactions. These include acylation, alkylation, and sulfonylation. The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and its subsequent condensation with aldehydes or ketones to form Schiff bases is a well-established reaction pathway, demonstrating the reactivity of an amino group at the 3-position of the quinazoline ring system researchgate.netresearchgate.net.

While specific studies on the functionalization of the amino group in this compound are not extensively documented, the general reactivity of anilines suggests that this amino group would readily react with electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides to form the corresponding amides, secondary/tertiary amines, and sulfonamides, respectively.

Aromatic Substitutions on the Aniline Ring

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It enhances the electron density of the aniline ring through resonance, making it more susceptible to attack by electrophiles.

In the case of this compound, the quinazoline substituent is located at the meta-position relative to the amino group. The quinazoline ring is generally considered to be electron-withdrawing. Therefore, the regiochemical outcome of electrophilic substitution on the aniline ring of this compound would be governed by the directing effects of both the amino group and the quinazoline substituent.

The strongly activating and ortho-, para-directing amino group would direct incoming electrophiles to the 2-, 4-, and 6-positions of the aniline ring. However, the bulky quinazoline group at the 3-position would likely exert significant steric hindrance at the adjacent 2- and 4-positions. Consequently, electrophilic substitution would be most likely to occur at the 6-position, which is para to the amino group and less sterically hindered. Reactions such as halogenation, nitration, and sulfonation would be expected to follow this regiochemical preference, although specific experimental data on this compound is limited.

Tautomeric Effects and Their Influence on Reactivity and Stability

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, plays a significant role in the chemical behavior of heterocyclic compounds. For this compound, the potential for tautomerism primarily involves the amino group at the 2-position of the quinazoline ring, leading to an amino-imino equilibrium. While direct studies on this compound are not extensively documented, the principles of tautomerism in related 2-amino-substituted nitrogen heterocycles and quinazolinone systems provide a strong basis for understanding its potential behavior.

The primary tautomeric equilibrium for a 2-aminoquinazoline scaffold like that in this compound is between the amino form (A) and the imino form (B), as depicted below.

Figure 1: Potential Tautomeric Forms of the 2-Amin Quinazoline Moiety

The position of this equilibrium is highly dependent on several factors, including the phase (gas, solution, or solid-state), solvent polarity, pH, and the electronic nature of substituents on both the quinazoline and aniline rings.

In quinazolinone derivatives, a related and well-studied phenomenon is lactam-lactim tautomerism. nih.govnih.gov The lactam form is generally more stable in polar solvents, while the lactim form can be favored in non-polar environments or the gas phase. nih.gov This solvent-dependent equilibrium highlights the importance of the local environment in determining the predominant tautomeric form. For this compound, polar solvents would likely favor the more polar amino tautomer due to better solvation of the amino group.

The stability and reactivity of the molecule are directly influenced by which tautomer is present.

Reactivity: The amino tautomer possesses a nucleophilic amino group, making it susceptible to reactions such as acylation and alkylation at the exocyclic nitrogen. The imino tautomer, on the other hand, features a ring nitrogen with a different reactivity profile and an acidic N-H proton, potentially participating in proton transfer reactions. beilstein-journals.org The presence of a tautomeric equilibrium can lead to ambident reactivity, where reactions can occur at different sites depending on the conditions and the specific tautomer being attacked.

Stability: The relative stability of the tautomers is governed by factors like aromaticity, conjugation, and intramolecular hydrogen bonding. The amino form generally preserves the aromaticity of the quinazoline ring system. The tautomeric equilibrium can also affect the molecule's physicochemical properties, such as its pKa, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, which in turn influences its biological interactions and stability. nih.gov Lack of detailed information on tautomeric preferences can impact the understanding of a drug's stability, bioavailability, and potential for adverse effects. nih.gov

Table 1: Factors Influencing Tautomeric Equilibrium in Quinazoline Derivatives

FactorInfluence on Equilibrium (Amino vs. Imino)Consequence on Reactivity/Stability
Solvent Polarity Polar solvents generally stabilize the more polar amino form. nih.govAffects reaction pathways; O-alkylation of quinazolinones is more likely in polar solvents due to the stability of the lactam form. nih.gov
pH/Acidity Protonation can occur at different nitrogen atoms, shifting the equilibrium.Alters the nucleophilicity and electrophilicity of the molecule.
Substituents Electron-donating or -withdrawing groups on either ring can alter the basicity of the nitrogen atoms, influencing proton placement.Modifies the electron density across the scaffold, impacting susceptibility to electrophilic or nucleophilic attack.
Temperature Can shift the equilibrium depending on the thermodynamic parameters (ΔH°, ΔS°) of the tautomerization. rsc.orgCan influence product distribution in reactions where different tautomers lead to different products.

Oxidative and Reductive Transformations of Quinazoline Derivatives

The quinazoline scaffold can undergo a variety of oxidative and reductive transformations, targeting either the pyrimidine or the benzene ring. The specific outcome of these reactions is highly dependent on the reagents, reaction conditions, and the substitution pattern on the quinazoline core.

Oxidative Transformations

Oxidation of the quinazoline ring primarily involves the nitrogen atoms of the pyrimidine moiety, leading to the formation of N-oxides. Direct oxidation of the quinazoline nucleus can be achieved with various oxidizing agents, though this approach can be complicated by a lack of selectivity and the formation of by-products. nih.gov

For instance, treatment of quinazolines with peroxy acids like monoperphthalic acid can yield a mixture of N-1 and N-3 oxides. nih.gov However, the pyrimidine nucleus is also susceptible to hydrolysis and ring-opening under these conditions, often leading to the formation of quinazolin-4(3H)-one as a major by-product, which reduces the yield of the desired N-oxides. nih.govresearchgate.net More selective and higher-yield N-oxidation has been achieved using biocatalysts, such as a recombinant soluble di-iron monooxygenase (SDIMO), which can transform quinazoline into quinazoline 3-oxide without side oxidation products. nih.gov

Other oxidative reactions can lead to the formation of the quinazolinone core structure. For example, the synthesis of quinazolinones can be achieved through oxidative C-H activation and cyclization reactions, often catalyzed by transition metals like ruthenium or iron under aerobic conditions. nih.govmarquette.edu Metal-free oxidative annulation reactions using oxidants like hydrogen peroxide (H₂O₂), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or molecular iodine have also been developed for the synthesis of quinazolines from precursors like 2-aminobenzylamines. nih.govnih.gov These methods highlight the stability of the quinazoline ring to certain oxidative conditions once formed.

Table 2: Selected Oxidative Transformations of Quinazoline Scaffolds

Reagent(s)TransformationProduct(s)Reference(s)
Monoperphthalic acidN-oxidation of the pyrimidine ringMixture of N-1 and N-3 oxides, Quinazolin-4(3H)-one nih.gov
Recombinant SDIMOSelective N-oxidationQuinazoline 3-oxide nih.gov
H₂O₂ / DMSOOxidative cyclization of dihydroquinazoline intermediate2,4-substituted Quinazoline nih.gov
DDQ, MnO₂Dehydrogenation of dihydroquinazoline 3-oxidesQuinazoline 3-oxides nih.gov
FeBr₂ / O₂ (aerobic)Oxidative cascade cyclization2-substituted Quinazolines nih.gov

Reductive Transformations

Reduction of the quinazoline system can affect either the pyrimidine or the benzene portion of the fused ring. The choice of reducing agent and conditions dictates the selectivity and extent of the reduction.

Catalytic hydrogenation of the pyrimidine ring is a common transformation. For 3-substituted 4(3H)-quinazolinones, hydrogenation using catalysts such as palladium or platinum oxide typically results in the reduction of the C=N bond to yield the corresponding 1,2-dihydro derivatives. nih.govresearchgate.net More forceful reduction using reagents like sodium amalgam or lithium aluminum hydride can lead to the fully reduced 1,2,3,4-tetrahydroquinazoline.

Reduction of the benzene ring is also possible, though it generally requires more stringent conditions. For example, using platinum oxide as a catalyst can lead to the reduction of the benzene ring in a 4(3H)-quinazolinone, yielding a mixture of diastereomeric octahydro-4(1H)-quinazolinones. nih.gov This demonstrates that with the appropriate catalyst, the carbocyclic ring can be selectively reduced while the pyrimidine ring is also transformed.

Table 3: Selected Reductive Transformations of Quinazoline Scaffolds

Reagent(s)TransformationProduct(s)Reference(s)
Palladium (Pd), Platinum oxide (PtO₂)Hydrogenation of the pyrimidine ring in 4(3H)-quinazolinones1,2-Dihydro derivatives nih.govresearchgate.net
Sodium amalgam, Lithium aluminum hydride (LiAlH₄)Full reduction of the pyrimidine ring1,2,3,4-Tetrahydroquinazoline
Platinum oxide (PtO₂)Reduction of the benzene ringOctahydro-4(1H)-quinazolinones nih.gov
Fe/HClReductive cyclization of nitro precursors2,4-Diaminoquinazolines nih.gov

Structure Molecular Interaction Relationship Smir Studies and Pharmacophore Analysis

Elucidation of Key Pharmacophoric Elements within the Quinazoline-Aniline Scaffold

A pharmacophore model for the quinazoline-aniline scaffold identifies the essential structural features required for molecular recognition and biological activity. Through extensive research, particularly in the development of kinase inhibitors and antimalarial agents, several key elements have been elucidated. nih.govnih.gov

The fundamental pharmacophoric features of the 3-(Quinazolin-2-YL)aniline scaffold are:

Quinazoline (B50416) Core : This bicyclic aromatic system acts as the central scaffold. Its planar structure facilitates stacking interactions, particularly π-π stacking, with aromatic residues within a protein's binding site.

Nitrogen Atoms (N-1 and N-3) : The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline core are critical hydrogen bond acceptors. They frequently form hydrogen bonds with key amino acid residues (such as backbone amides) in the hinge region of protein kinases, which is a common binding mode for quinazoline-based inhibitors. nih.gov

Anilino NH Bridge : The secondary amine linking the quinazoline and aniline (B41778) moieties serves as a crucial hydrogen bond donor. This interaction further anchors the molecule within the target's binding pocket.

Aniline Ring : This terminal phenyl group typically extends into a hydrophobic pocket of the target protein, engaging in van der Waals and hydrophobic interactions. The position and nature of substituents on this ring are critical for modulating potency and selectivity.

These elements collectively create a specific three-dimensional arrangement of features that is recognized by the biological target. Molecular docking studies have repeatedly confirmed the importance of these hydrogen bond donor/acceptor patterns and hydrophobic interactions for stable binding. nih.gov

Positional and Substituent Effects on Molecular Recognition and Binding

The biological activity profile of the quinazoline-aniline scaffold can be finely tuned by altering substituents at various positions on both the quinazoline and aniline rings.

Substitutions on the quinazoline ring, particularly on the benzene (B151609) portion, are known to significantly modulate binding affinity and physicochemical properties.

C-4 Position : In studies on 2-anilino-4-amino quinazolines developed as antimalarial agents, the substitution pattern at the C-4 amino group was found to be critical. While monosubstitution with small alkyl groups was tolerated, disubstitution on the 4-amino nitrogen was detrimental to activity. This suggests that the 4-NH group may be involved in a key interaction, and bulky substituents may create steric hindrance. acs.org The ability of the 4-NH to form an intramolecular hydrogen bond with a substituent at the C-5 position has also been explored as a way to influence conformation and lipophilicity. acs.org

The table below summarizes the observed effects of substitutions on the quinazoline ring from various studies.

PositionSubstituent TypeEffect on ActivityReference Compound Context
C-4 (amino) Mono-N-alkylationActivity maintainedAntimalarial 2-Anilino-4-Aminoquinazolines acs.org
C-4 (amino) Di-N-alkylationActivity significantly reducedAntimalarial 2-Anilino-4-Aminoquinazolines acs.org
C-6, C-7 Electron-donating (e.g., -OCH₃)Potency increasedEGFR Inhibitor 4-Anilinoquinazolines sci-hub.se
C-8 Various substituentsModulates potencyAntimalarial Dihydroquinazolinones elsevierpure.com

Data is synthesized from studies on related quinazoline scaffolds and may be extrapolated to the this compound core.

The aniline ring often binds in a hydrophobic pocket, and its substitution pattern is a key determinant of selectivity and potency.

Positional Importance : For many quinazoline derivatives, substitution at the meta-position (C-3) of the aniline ring is highly favored. Studies on 4-anilinoquinazolines as EGFR inhibitors revealed a preference for small, lipophilic groups at this position. sci-hub.se Similarly, in the development of antimalarial dihydroquinazolinones, 3-substitution on the exocyclic aniline ring was found to produce analogues with potent activity. elsevierpure.com In contrast, substitutions at the ortho-position (C-2) are generally less favorable as they can lead to steric clashes. nih.gov

Electronic Effects : The electronic nature of the substituents can also play a role. Electron-withdrawing groups such as chloro, bromo, or fluoro are often incorporated. In one study, the introduction of a 3,4-dihalogen substitution pattern on the aniline ring was used to block metabolic hydro-dehalogenation, thereby improving the compound's metabolic stability without sacrificing antimalarial activity. acs.org

The following table details the influence of aniline ring substitutions.

PositionSubstituent TypeEffect on ActivityRationale / Observation
meta (C-3) Small, lipophilic groupsPotency increasedOptimal fit in hydrophobic pocket sci-hub.se
meta (C-3) Various substituentsPotent activity observedKey position for modulation elsevierpure.com
ortho (C-2) GeneralPotency often reducedPotential for steric hindrance nih.gov
para (C-4) HalogenSusceptible to metabolismHydro-dehalogenation observed acs.org
C-3, C-4 DihalogenActivity maintained, stability improvedBlocks metabolic pathway acs.org

The ability of the this compound scaffold to adopt different conformations is crucial for its interaction with diverse biological targets. The primary source of flexibility is the rotational barrier around the C2-NH bond linking the quinazoline and aniline rings.

The rotation around this bond allows the aniline ring to orient itself optimally within the binding site to maximize favorable interactions. Theoretical studies on related 2-arylquinazolin-4-ones have shown that the rotational barrier around the N-C bond is considerably lower for 2-aryl derivatives compared to 2-alkyl derivatives. elsevierpure.com This lower barrier is attributed to reduced steric repulsion, granting the molecule greater conformational freedom. This flexibility is advantageous, as it allows the scaffold to adapt to the specific topology of different target binding sites, a property known as "binding plasticity."

While a degree of flexibility is beneficial, excessive conformational freedom can be entropically unfavorable upon binding, leading to a loss of potency. Therefore, a key strategy in rational drug design is to strike a balance, sometimes by introducing elements that pre-organize the molecule into a more bioactive conformation, thereby reducing the entropic penalty of binding.

Rational Design Principles for Modulating Molecular Recognition Profiles

Based on the SMIR and pharmacophore analyses, several rational design principles can be formulated to optimize the interaction of this compound derivatives with their targets:

Scaffold Hopping and Bioisosteric Replacement : While maintaining the core quinazoline-aniline pharmacophore, replacing parts of the scaffold with bioisosteres can modulate properties. For instance, replacing the aniline ring with other aromatic heterocycles can introduce new hydrogen bonding opportunities or alter hydrophobic interactions to improve selectivity.

Structure-Guided Substituent Placement : Leveraging the known SAR, substituents can be strategically placed to enhance binding affinity. This includes adding small, electron-donating groups at C-6 and C-7 of the quinazoline ring and placing small, lipophilic groups at the C-3 position of the aniline ring. sci-hub.se

Improving Physicochemical and Pharmacokinetic Properties : Molecular modifications should aim to improve drug-like properties. This can involve adding polar groups at solvent-exposed positions (like C-4) to increase solubility or blocking sites of metabolism (e.g., 3,4-dihalogenation of the aniline ring) to improve in vivo stability. acs.org

Conformational Constraint : Where a specific bound conformation is known, the molecule can be rigidified to lock it into this bioactive shape. This can reduce the entropic penalty of binding and potentially increase potency and selectivity. However, this must be balanced against the loss of binding plasticity.

By applying these principles, researchers can systematically modify the this compound scaffold to develop new molecules with tailored molecular recognition profiles for specific biological targets.

Computational and Theoretical Investigations of 3 Quinazolin 2 Yl Aniline Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are employed to elucidate the intrinsic electronic and structural properties of quinazoline (B50416) derivatives. Density Functional Theory (DFT) is a particularly common method for these investigations due to its balance of computational cost and accuracy. acs.orgphyschemres.org

Once the geometry is optimized, a variety of electronic properties can be calculated to predict the molecule's behavior. Natural Bond Orbital (NBO) analysis and investigations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. tandfonline.com

The energies of the HOMO and LUMO, and the gap between them (ΔE), are fundamental descriptors of chemical reactivity and stability. physchemres.org A small energy gap generally suggests higher reactivity. physchemres.org The Molecular Electrostatic Potential (MEP) map is another key tool, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This is vital for predicting how a molecule will interact with biological receptors.

Several quantum chemical parameters are calculated to describe the reactivity of these compounds, as shown in the table below for a series of synthesized quinazoline derivatives. physchemres.org

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
Energy Gap (ΔE) The difference between ELUMO and EHOMO; indicates molecular stability and reactivity. physchemres.org
Dipole Moment (μ) Measures the overall polarity of the molecule.
Hardness (η) Resistance to change in electron distribution.
Softness (σ) The reciprocal of hardness, indicating the ease of electron distribution change.
Electronegativity (χ) The power of an atom to attract electrons to itself.
Electron Transferred (ΔN) The fraction of electrons transferred from the inhibitor molecule to the metallic surface in corrosion studies. physchemres.org

This table is based on data and concepts from Physical Chemistry Research. physchemres.org

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra have been performed for quinazoline derivatives. physchemres.orgtandfonline.com For instance, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental FTIR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts can be predicted to help interpret experimental ¹H and ¹³C NMR spectra, confirming the molecular structure. physchemres.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is extensively used to understand the mechanism of action for quinazoline-based compounds, particularly as enzyme inhibitors. nih.govnih.gov

Quinazoline derivatives are widely recognized as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a primary target, and numerous studies have docked quinazoline analogues into its ATP-binding site. nih.govnih.govnih.govjapsonline.com The goal of these simulations is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more stable interaction. nih.gov

For example, docking studies on novel quinazolinone derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17) have been performed to rationalize their anticancer activity. acs.orgnih.gov The re-docking of the co-crystalized ligand, erlotinib, is often used to validate the docking protocol, with a low Root Mean Square Deviation (RMSD) value (e.g., 1.07 Å) indicating accuracy. nih.gov Besides EGFR, other targets like VEGFR2, HER2, and various cyclin-dependent kinases (CDKs) are also investigated. mdpi.comnih.govijcce.ac.ir

Table 1: Examples of Molecular Docking Results for Quinazoline Analogues
Compound SeriesTarget Protein (PDB ID)Binding Energy/Score (kcal/mol)Reference
Quinazolinone-benzyl piperidine (B6355638) derivatives (e.g., 7b, 7e)EGFR-10.1 (for Erlotinib reference) nih.gov
Quinazoline-thiazole derivatives (e.g., 4f, 4i, 4j)EGFR KinaseNot explicitly stated, but showed good binding nih.gov
3-Substituted phenyl quinazolinone derivativesEGFRNot explicitly stated, but showed good accommodation nih.gov
2-Sulfanylquinazolin-4(3H)-one derivatives (e.g., 5d)VEGFR2, EGFR, HER2, CDK2Not explicitly stated, but showed good binding affinity mdpi.com
4-Anilinoquinazoline derivatives (e.g., 8a)EGFR, VEGFR-2-6.39 (EGFR), -8.24 (VEGFR-2) ijcce.ac.ir

A critical part of docking analysis is identifying the specific non-covalent interactions that stabilize the ligand-protein complex. For quinazoline inhibitors of EGFR, a key interaction is typically a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase. japsonline.com

Other important interactions frequently observed include:

Hydrogen Bonds: Besides the crucial interaction with Met793, hydrogen bonds can form with other residues like Lys745. japsonline.com

Hydrophobic Interactions: The quinazoline core and its substituents often engage in hydrophobic interactions with nonpolar residues in the active site, such as Leu718, Val726, Ala743, and Leu844. nih.govmdpi.com

π-Interactions: π-π stacking or π-anion interactions can occur between the aromatic rings of the quinazoline scaffold and residues like Phe856. researchgate.net

These detailed interaction profiles are essential for structure-activity relationship (SAR) studies, explaining why certain substitutions on the quinazoline scaffold lead to enhanced inhibitory potency. nih.gov For instance, the introduction of specific groups can foster optimal polar and hydrophobic contacts within the ATP-binding site, significantly boosting the compound's activity. acs.org

Binding Energy Calculations and Affinity Prediction

Computational chemistry provides powerful tools for predicting the binding affinity between a ligand, such as a 3-(quinazolin-2-YL)aniline analogue, and its biological target, often a protein or enzyme. These predictions are crucial in the early stages of drug discovery for prioritizing which novel compounds to synthesize and test. Molecular docking is a primary method used to estimate the free energy of binding (ΔG) and the binding affinity of a ligand within the active site of a receptor. A more negative binding energy value typically indicates a more stable and favorable interaction.

In studies involving quinazoline derivatives, molecular docking simulations are frequently employed to understand how these molecules interact with target enzymes like Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov For instance, docking studies on novel quinazoline analogues have shown that specific substitutions can significantly enhance binding affinity. The calculations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Research on various quinazoline derivatives has demonstrated a strong correlation between the calculated binding energies and the experimentally observed biological activity. For example, compounds with higher predicted binding affinities often exhibit lower IC₅₀ values in cytotoxic assays. nih.gov In one study, a potent quinazoline analogue demonstrated a strong binding energy when docked into the EGFR active site, which was consistent with its high anti-proliferative activity. nih.gov Similarly, the calculated free energy of binding for a series of compounds can explain their relative affinities for a receptor, providing a quantitative basis for their observed biological effects. researchgate.net These computational predictions allow researchers to screen virtual libraries of compounds and identify those with the highest potential for strong binding, thereby streamlining the drug development process. nih.gov

Compound AnalogueTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interactions Noted
Erlotinib (Reference)EGFR-10.1Hydrogen bond with MET793
Quinazoline Analogue 7bEGFR-9.8Stronger binding energy compared to less active analogues
Quinazoline Analogue 7eEGFR-9.5Favorable interactions in the active site
MethaqualoneGABA-A Receptor-50.69Two H-bonds with ARG142
Conjugate 2bCHIKV nsP3> -8.7Hydrophobic and hydrogen bond interactions

Table 1: Examples of predicted binding energies for quinazoline analogues and related compounds from molecular docking studies. The values are indicative and sourced from various research contexts to illustrate the application of the methodology. nih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.com For analogues of this compound, QSAR studies are instrumental in predicting the activity of unsynthesized compounds and providing insights into the structural features that govern their mechanism of action. spu.edu.syresearchgate.net The fundamental principle is that variations in the biological activity of a group of molecules can be explained by differences in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com

The process involves calculating a wide range of descriptors for each molecule, such as those related to topology, electronics, and hydrophobicity. nih.gov Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to develop a predictive model. researchgate.net A statistically robust QSAR model, validated through internal and external methods, can be used to screen new compounds and prioritize synthetic efforts toward analogues with potentially improved activity. spu.edu.syresearchgate.net

For example, a QSAR study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors successfully developed an MLR model. researchgate.net The model revealed that specific Estate Contribution descriptors, which relate to the electronic and topological state of atoms in the molecule, were the most significant predictors of inhibitory activity. researchgate.net Such models provide a quantitative framework to understand how specific structural modifications, like adding an electron-withdrawing group at a particular position, might enhance or diminish the desired biological effect. researchgate.net

QSAR ModelStatistical Methodr² (Goodness of Fit)q² (Internal Predictability)pred_r² (External Predictability)Key Descriptor Types
Model 1MLR0.9560.9150.617Estate Contribution, Electronic
Model 2PLS0.8480.802-Topological, Hydrophobic
Model 3GFA0.905-0.840Spatial, Topological, Electronic

Table 2: Statistical validation parameters for various QSAR models developed for quinazoline derivatives and other heterocyclic compounds. High values for r², q², and pred_r² indicate a statistically significant and predictive model. researchgate.netwho.int

Theoretical Prediction of Optical Properties for Chiral Analogues

The theoretical prediction of optical properties for chiral molecules, including potential chiral analogues of this compound, is a specialized area of computational chemistry. These calculations are vital for determining the absolute configuration of newly synthesized chiral compounds and for understanding their interaction with plane-polarized light, a property known as optical rotation. acs.org

Subsequently, the optical rotation for each individual conformer is calculated using advanced quantum mechanical methods. The final predicted optical rotation for the molecule is the Boltzmann-weighted average of these individual values. acs.org These theoretical predictions can be compared with experimental measurements to assign the absolute stereochemistry (R or S) of a chiral center. Beyond optical rotation, theoretical methods can also predict other chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, which provide further structural information. While specific studies on the optical properties of chiral this compound analogues are not prevalent, the established methodologies are fully applicable. Related research on other quinazoline derivatives has explored their photophysical properties, such as fluorescence, indicating that the quinazoline scaffold possesses interesting optical characteristics that could be modulated in chiral systems. researchgate.netresearchgate.net

PropertyComputational MethodInformation PredictedApplication
Specific Optical RotationDFT / MP2 with London Atomic OrbitalsSign and magnitude of rotation ([α]D)Assignment of absolute configuration (R/S)
UV/Vis SpectraTime-Dependent DFT (TD-DFT)Absorption maxima (λmax)Understanding electronic transitions
Fluorescence EmissionTD-DFT / CISEmission maxima (λem) and quantum yieldCharacterizing luminescence properties
Circular DichroismDFT / TD-DFTECD and VCD spectraDetailed stereochemical analysis

Table 3: Overview of theoretical methods used to predict the optical properties of chiral molecules and their applications. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Novel Quinazoline Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-(Quinazolin-2-YL)aniline, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework, while 2D NMR experiments would confirm the connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ten aromatic protons and the two amine protons. The quinazoline (B50416) ring protons (H4, H5, H6, H7, H8) and the aniline (B41778) ring protons (H2', H4', H5', H6') would appear in the aromatic region (typically δ 6.5-9.5 ppm).

Quinazoline Moiety: The H4 proton is expected to be the most downfield-shifted proton of the quinazoline system due to its proximity to the two nitrogen atoms, likely appearing as a singlet. The protons on the benzo-fused ring (H5, H6, H7, H8) would appear as a complex multiplet system, with H5 and H8 being deshielded relative to H6 and H7.

Aniline Moiety: The presence of the electron-donating amino group at the C3' position will influence the chemical shifts of the aniline protons. The H2' and H6' protons would be shifted upfield compared to a non-substituted phenyl ring, while the H4' and H5' protons would also show characteristic shifts and coupling patterns.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 14 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbons of the quinazoline ring are expected in the range of δ 120-165 ppm. The C2 and C4 carbons, being directly bonded to nitrogen, would be the most downfield (deshielded).

The carbons of the aniline ring would also appear in the aromatic region, with the C3' carbon (bearing the NH₂ group) being significantly shielded.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the quinazoline and aniline rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Notes
C2-~161.0Attached to two N atoms and the aniline ring.
C4-~160.5Imino carbon.
H4~9.4 (s)-Deshielded proton adjacent to N3.
C4a-~123.5Bridgehead carbon.
C5-~127.0
H5~8.1 (d)-
C6-~127.5
H6~7.6 (t)-
C7-~134.5
H7~7.9 (t)-
C8-~128.5
H8~7.8 (d)-
C8a-~151.0Bridgehead carbon.
C1'-~138.0Point of attachment to the quinazoline ring.
C2'-~118.0
H2'~7.9 (s)-
C3'-~147.0Carbon bearing the amino group.
NH₂~5.0 (br s)-Chemical shift is solvent-dependent.
C4'-~119.0
H4'~7.3 (t)-
C5'-~115.0
H5'~6.8 (d)-
C6'-~129.5
H6'~7.5 (d)-

Note: Predicted values are based on data for 2-phenylquinazoline (B3120039) and substituted anilines. Actual values may vary. s=singlet, d=doublet, t=triplet, br s=broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₄H₁₁N₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

The calculated molecular weight of this compound is 221.26 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 222.09.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the stability of the resulting ions. A plausible fragmentation pathway for this compound would involve:

Initial Molecular Ion (M⁺˙): The molecular ion at m/z 221 would be observed.

Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to a fragment at m/z 194.

Cleavage of the C-C bond: Scission of the bond between the quinazoline and aniline rings could lead to a quinazoline cation (m/z 129) or an aminophenyl cation (m/z 92).

Aniline Ring Fragmentation: The aniline portion could undergo fragmentation, for example, by losing an amino radical.

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted) Ion Formula Identity/Origin
222[C₁₄H₁₂N₃]⁺Protonated Molecular Ion [M+H]⁺
221[C₁₄H₁₁N₃]⁺˙Molecular Ion [M]⁺˙
194[C₁₃H₁₀N₂]⁺˙Loss of HCN from the quinazoline ring
129[C₈H₅N₂]⁺Quinazoline cation
102[C₇H₄N]⁺Fragment from quinazoline ring cleavage
92[C₆H₆N]⁺Aminophenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

N-H Stretching: The primary amine (-NH₂) group would give rise to two characteristic sharp-to-medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: A sharp band just above 3000 cm⁻¹ is expected due to the C-H stretching of the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the quinazoline ring and the C=C bonds of both aromatic rings would result in a series of sharp absorptions in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the range of 1590-1650 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations would produce strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Interactive Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Rings
1620 - 1590N-H Bend (Scissoring)Primary Amine (-NH₂)
1615 - 1450C=C and C=N StretchAromatic & Quinazoline Rings
900 - 690C-H Bend (out-of-plane)Aromatic Rings

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR provide data on connectivity and functional groups, single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. Although no public crystal structure for this compound is currently available, this technique would yield invaluable data if a suitable single crystal could be grown.

A crystallographic analysis would determine:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformational Details: The dihedral angle between the planes of the quinazoline and aniline rings, which is a key conformational feature. Based on related structures like 4-methylsulfanyl-2-phenylquinazoline, this angle is expected to be non-zero, indicating a twisted conformation. nih.gov

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (e.g., between the amine N-H donors and the quinazoline N acceptors of neighboring molecules) and π-π stacking, which govern the crystal packing. nih.gov

Interactive Table 4: Data Obtainable from a Hypothetical X-ray Crystal Structure Analysis of this compound

Parameter Information Provided
Molecular FormulaC₁₄H₁₁N₃
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)Precise C-C, C-N, C-H, N-H distances
Bond Angles (°)Angles defining the molecular geometry
Dihedral Angles (°)e.g., Torsion angle between the two rings
Hydrogen BondingIdentification of intermolecular N-H···N bonds
π-π StackingDistances and geometry of aromatic ring interactions

Future Research Directions and Outlook in Quinazoline Aniline Chemistry

Development of Novel Synthetic Routes for Diversified Quinazoline-Aniline Scaffolds with Enhanced Selectivity

The synthesis of quinazoline-aniline derivatives has evolved significantly, with a strong emphasis on the development of efficient, atom-economical, and environmentally benign methodologies. Future research in this area is poised to focus on several key aspects to generate a wider diversity of molecular scaffolds with improved selectivity.

One promising avenue is the continued development and application of transition-metal-catalyzed reactions . Catalytic systems employing metals such as palladium, copper, and manganese have already proven effective in constructing the quinazoline (B50416) core. nih.govnih.gov Future efforts will likely concentrate on:

Novel Catalytic Systems: Exploring less expensive and more sustainable metals, as well as developing novel ligand systems to fine-tune the reactivity and selectivity of the catalysts.

C-H Activation Strategies: Direct C-H functionalization of both the quinazoline and aniline (B41778) rings offers a powerful tool for late-stage diversification, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials.

Multi-component Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step, are highly efficient for generating molecular complexity. nih.gov Designing new MCRs that incorporate diverse aniline and quinazoline precursors will be a key area of focus for building libraries of novel compounds.

Organocatalysis presents another rapidly growing field for the synthesis of quinazoline-aniline scaffolds. The use of small organic molecules as catalysts avoids the issues of metal toxicity and contamination, aligning with the principles of green chemistry. Future research will likely explore:

Asymmetric Catalysis: The development of chiral organocatalysts to control the stereochemistry of the products is crucial for interacting with specific biological targets.

Cascade Reactions: Designing organocatalyzed cascade reactions that allow for the formation of multiple bonds in a sequential and controlled manner will lead to the efficient synthesis of complex quinazoline-aniline architectures.

The table below summarizes some of the emerging synthetic strategies for quinazoline derivatives.

Synthetic StrategyCatalyst/Reagent TypeKey Advantages
Metal-Catalyzed ReactionsPalladium, Copper, Manganese, etc.High efficiency, broad substrate scope, C-H activation potential
Multi-component ReactionsVarious catalystsHigh atom economy, molecular diversity, operational simplicity
OrganocatalysisSmall organic moleculesMetal-free, environmentally friendly, potential for asymmetry

In-depth Mechanistic Understanding of Complex Chemical Transformations and Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of quinazoline-aniline derivatives is paramount for optimizing existing methods and developing new, more efficient transformations. Future research will need to employ a combination of experimental and computational techniques to elucidate these complex pathways.

Mechanistic studies of metal-catalyzed reactions will continue to be a major focus. Key areas of investigation will include:

Elucidation of Catalytic Cycles: Detailed studies to identify and characterize the active catalytic species and all intermediates in the catalytic cycle. This includes understanding the kinetics and thermodynamics of each step, such as oxidative addition, reductive elimination, and migratory insertion.

Role of Ligands: Investigating how the electronic and steric properties of ligands influence the reactivity, selectivity, and stability of the metal catalyst.

Reaction Pathway Analysis: Differentiating between various possible reaction pathways, for example, in palladium-catalyzed four-component reactions for the synthesis of quinazolin-4(3H)-ones from 2-haloanilines, understanding the sequence of events is crucial for controlling the outcome. acs.org

Investigating the mechanisms of organocatalyzed reactions is also a critical area. This will involve:

Identification of Key Intermediates: Trapping and characterizing reactive intermediates to understand the step-by-step process of bond formation.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the transition states and reaction energy profiles, providing insights that are often difficult to obtain experimentally.

A deeper mechanistic understanding will enable chemists to rationally design reactions with improved yields, enhanced selectivity (regio- and stereoselectivity), and broader substrate scope, ultimately accelerating the discovery of novel quinazoline-aniline compounds.

Advanced Computational Modeling for Predictive Molecular Design and Target Profiling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application in the field of quinazoline-aniline chemistry is rapidly expanding. Future research will leverage these advanced computational methods for more accurate prediction of molecular properties and for the rational design of novel drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined. By correlating the structural features of quinazoline-aniline derivatives with their biological activities, more predictive QSAR models can be developed. nih.gov These models will aid in:

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with the highest probability of being active.

Lead Optimization: Guiding the modification of lead compounds to enhance their potency and selectivity.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for understanding the interactions between quinazoline-aniline derivatives and their biological targets at the atomic level. mdpi.commdpi.com Future applications will focus on:

Predicting Binding Modes: Accurately predicting how these molecules bind to the active sites of proteins, such as kinases like EGFR and VEGFR2. nih.govmdpi.com

Estimating Binding Affinities: Calculating the binding free energies to predict the potency of new designs.

Assessing Ligand-Receptor Stability: Using MD simulations to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical area. By computationally modeling these pharmacokinetic and toxicological properties, researchers can prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing the attrition rate in later stages of development. nih.gov The integration of these computational approaches will create a more efficient and cost-effective pipeline for the design and discovery of new quinazoline-aniline-based therapeutics.

Computational MethodApplication in Quinazoline-Aniline Chemistry
QSARVirtual screening, lead optimization
Molecular DockingPrediction of binding modes and affinities
Molecular DynamicsAssessment of ligand-receptor complex stability
In silico ADMETPrediction of pharmacokinetic and toxicological properties

Exploration of New Molecular Interaction Profiles and Underexplored Biomolecular Targets

While the inhibition of protein kinases such as EGFR and VEGFR has been a major focus for quinazoline-aniline derivatives, the vastness of the biological landscape presents numerous opportunities for exploring new molecular interaction profiles and identifying underexplored biomolecular targets. nih.govnih.gov Future research in this domain will be crucial for expanding the therapeutic potential of this chemical class.

A key direction will be the design of multi-target ligands . Given the complexity of many diseases, compounds that can modulate multiple targets simultaneously may offer superior efficacy and a reduced likelihood of drug resistance. Research is already underway to develop quinazolines that can inhibit both microtubule polymerization and receptor tyrosine kinases (RTKs). nih.gov This multi-pronged approach could be particularly beneficial in cancer therapy.

Furthermore, the exploration of novel and underexplored biological targets is a high-priority area. This includes:

Non-kinase enzymes: Moving beyond kinases to explore other enzyme families that are implicated in disease.

Protein-protein interactions: Designing quinazoline-aniline derivatives that can disrupt disease-relevant protein-protein interactions, which have traditionally been challenging to target with small molecules.

RNA targets: Investigating the potential for these compounds to bind to and modulate the function of non-coding RNAs, which are increasingly being recognized as important players in various diseases. For instance, novel quinazoline derivatives have been shown to inhibit the splicing of fungal group II introns, highlighting RNA as a viable target.

Neurodegenerative Disease Targets: Exploring the potential of quinazoline-aniline scaffolds in the context of Alzheimer's disease by targeting cholinesterases, β-amyloid aggregation, and tau protein.

The identification of new molecular targets will be facilitated by a combination of experimental approaches, such as chemical proteomics and high-throughput screening, and computational methods for target prediction and validation. This expansion of the target space will undoubtedly unlock new therapeutic applications for quinazoline-aniline derivatives.

Q & A

Q. What are the recommended synthetic protocols for 3-(Quinazolin-2-YL)aniline?

The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For this compound, a feasible route includes reacting anthranilic acid derivatives with substituted anilines under acidic or thermal conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituents.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Elemental Analysis : Validates purity and stoichiometry.

Advanced Research Questions

Q. How can researchers design a cytotoxicity assay to evaluate this compound’s anticancer potential?

The Sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. Key steps:

  • Cell Seeding : Use adherent or suspension cell lines (e.g., HeLa, MCF-7) in 96-well plates.
  • Drug Exposure : Treat cells with varying concentrations of this compound (e.g., 1–100 µM) for 48–72 hours.
  • Fixation and Staining : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm.
  • Data Analysis : Calculate IC50 values using nonlinear regression models .

Q. How to address contradictions in biological activity data across different studies?

Contradictions may arise from assay variability, cell line specificity, or compound stability. Mitigation strategies:

  • Orthogonal Assays : Cross-validate results using SRB (colorimetric), MTT (metabolic activity), and fluorescence-based assays (e.g., Calcein-AM).
  • Dose-Response Repetition : Test multiple concentrations in triplicate to ensure reproducibility.
  • Stability Testing : Verify compound integrity in assay media via HPLC .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

  • Molecular Docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., EGFR, tubulin).
  • Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity.
  • QSAR Modeling : Develop regression models linking substituent parameters (e.g., logP, steric effects) to cytotoxicity .

Q. What safety precautions are necessary when handling this compound?

While specific toxicological data for this compound is limited, general precautions for aromatic amines apply:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Neutralize acidic/basic residues before disposal.
  • Emergency Measures : In case of skin contact, wash with soap and water; consult a physician if ingested .

Methodological Considerations Table

Research AspectMethodologyKey ParametersReferences
Synthesis CyclocondensationSolvent (AcOH), temperature (80–100°C), catalyst (PTSA)
Cytotoxicity SRB assayCell density (1,000–5,000 cells/well), incubation time (48–72 h)
SAR Analysis Molecular dockingBinding energy (ΔG), ligand-protein interactions
Structural Analysis X-ray crystallographySpace group, unit cell parameters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.